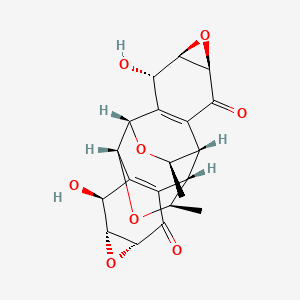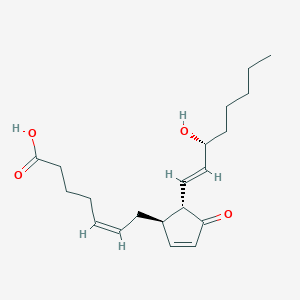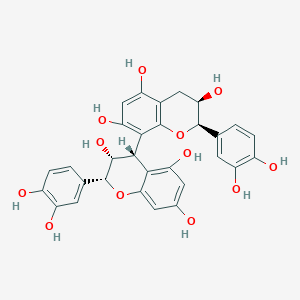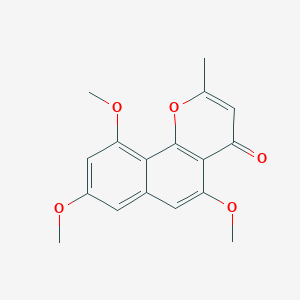
5-Methylflavasperone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylflavasperone is a natural product found in Guiera senegalensis with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidative and Inhibitory Activity
5-Methylflavasperone, isolated from the leaves of Guiera senegalensis, exhibits weak inhibitory activity on 5-lipoxygenase from porcine leucocytes and similar antiradicalar effects in the deoxyribose assay, indicating its potential in antioxidative applications (Bucar et al., 1998).
Novel Naphthopyran Discovery
A novel naphthopyran, 5-Methyldihydroflavasperone, was isolated from the chloroform extract of Guiera senegalensis leaves, emphasizing its significance in phytochemical research (Mahmoud & Khalid, 1997).
Interaction with GABA Receptors
6-Methylflavone, a related compound, positively modulates ionotropic γ-aminobutyric acid (GABA) receptors, indicating potential neurological applications (Hall et al., 2004).
Comparative Studies in Biochemistry
Research comparing methylated flavonoids like 5-Methylflavasperone with unmethylated flavonoids highlights their increased metabolic stability and better intestinal absorption, suggesting their efficacy as chemopreventive agents (Wen & Walle, 2006).
Corrosion Inhibition Properties
Computational methods have shown that compounds like 5-Methylflavasperone can act as effective corrosion inhibitors for aluminum, highlighting its industrial applications (Ayuba & Abubakar, 2021).
Biological Effects on Smooth Muscles
7-O-Methyleriodictyol, a compound related to 5-Methylflavasperone, shows significant antispasmodic effects on rat isolated smooth muscles, underlining its potential in pharmaceutical research (Abu-Niaaj et al., 1993).
Eigenschaften
Produktname |
5-Methylflavasperone |
|---|---|
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
5,8,10-trimethoxy-2-methylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-9-5-12(18)16-13(20-3)7-10-6-11(19-2)8-14(21-4)15(10)17(16)22-9/h5-8H,1-4H3 |
InChI-Schlüssel |
XIPRKZKXZRMYTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2OC)OC)OC |
Synonyme |
5-methylflavasperone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




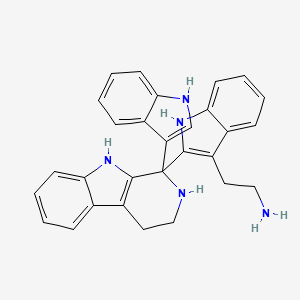
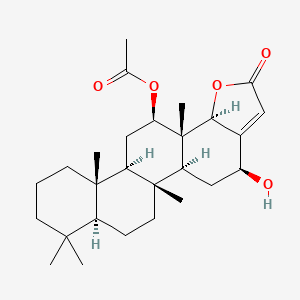
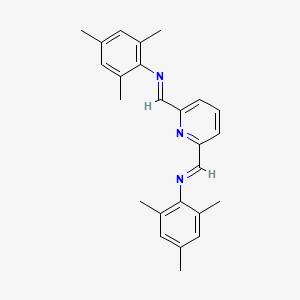

![(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B1250215.png)
